molecular formula C11H10ClNO2 B12241917 3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole

3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole

Cat. No.: B12241917
M. Wt: 223.65 g/mol
InChI Key: MHOPTNNXKSXABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a chlorophenoxy group attached to a methyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole typically involves the reaction of 2-chlorophenol with a suitable oxazole precursor. One common method involves the use of 2-chlorobenzaldehyde and hydroxylamine hydrochloride to form the oxime, which is then cyclized to the oxazole ring. The reaction conditions often include the use of solvents such as methylene chloride and reagents like thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce various substituted oxazoles .

Scientific Research Applications

3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole is unique due to its specific structural features, such as the combination of a chlorophenoxy group and a methyl-substituted oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

3-[(2-chlorophenoxy)methyl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C11H10ClNO2/c1-8-6-9(13-15-8)7-14-11-5-3-2-4-10(11)12/h2-6H,7H2,1H3

InChI Key

MHOPTNNXKSXABX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)COC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.